molecular formula C11H13NO2 B3030986 4-Phenyl-L-proline CAS No. 1195728-65-4

4-Phenyl-L-proline

Cat. No.: B3030986
CAS No.: 1195728-65-4
M. Wt: 191.23 g/mol
InChI Key: JHHOFXBPLJDHOR-AXDSSHIGSA-N
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Description

4-Phenyl-L-proline is a derivative of proline, an organic acid classified as a proteinogenic amino acid . It is a secondary amine, meaning it does not contain the amino group -NH2 but rather a secondary amine . A process exists for preparing (trans)-4-phenyl-L-proline derivatives, which are useful in preparing certain angiotensin converting enzyme inhibitors .


Synthesis Analysis

The synthesis of this compound involves a process known as Friedel-Crafts alkylation of benzene with a proline derivative . Other synthesis methods involve the use of L-proline as a catalyst in various reactions .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of proline, with the addition of a phenyl group . The strong inductive effect of the fluoro group has three main consequences: enforcing a particular pucker upon the pyrrolidine ring, biasing the conformation of the preceding peptide bond, and accelerating cis – trans prolyl peptide bond isomerization .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used as a catalyst in the reaction of active methylene ketones with α,β-unsaturated nitriles in a multicomponent reaction .

Safety and Hazards

The safety data sheet for 4-Phenyl-L-proline suggests that it may cause eye and skin irritation, and may be harmful if inhaled or ingested . It is recommended to avoid contact with skin and eyes, avoid dust formation in confined areas, and not to breathe dust or ingest the compound .

Future Directions

The future directions for 4-Phenyl-L-proline could involve further exploration of its potential uses in various chemical reactions, particularly as a catalyst . Additionally, more research could be conducted to better understand its mechanism of action and its effects on protein structure and stability .

Properties

IUPAC Name

(2S)-4-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9?,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHOFXBPLJDHOR-AXDSSHIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438002
Record name 4-Phenyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195728-65-4
Record name 4-Phenyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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